2-Bromo-4-isopropylthiazole

Description

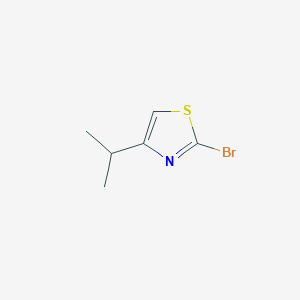

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPUVSYKDLNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-isopropylthiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-isopropylthiazole, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust and efficient two-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to yield 2-amino-4-isopropylthiazole, followed by a Sandmeyer-type bromination. The guide provides a meticulous, step-by-step experimental protocol for both synthetic stages and the subsequent purification. Furthermore, a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted and literature-derived spectral data are compiled to offer a complete analytical profile of this compound, ensuring scientific integrity and providing a reliable reference for researchers in the field.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The incorporation of a thiazole nucleus can enhance the therapeutic efficacy of a molecule, improve its pharmacokinetic profile, and modulate its metabolic stability. Substituted thiazoles, such as this compound, serve as crucial building blocks in the synthesis of complex molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The bromine atom at the 2-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. The isopropyl group at the 4-position can contribute to favorable lipophilic interactions with target proteins.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the well-established Hantzsch thiazole synthesis to construct the core thiazole ring with an amino group at the 2-position and an isopropyl group at the 4-position.[4][5] This is followed by the conversion of the 2-amino group to a bromo group via a Sandmeyer-type reaction.[6][7][8] This strategic approach is advantageous due to the ready availability of the starting materials, the generally high yields of the reactions, and the straightforward purification procedures.

Caption: Overall synthetic pathway for this compound.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[9][10][11] In this specific application, 1-bromo-3-methyl-2-butanone serves as the α-haloketone, and thiourea provides the thioamide component. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials:

-

1-Bromo-3-methyl-2-butanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.

-

To this solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain crude 2-amino-4-isopropylthiazole. The crude product can be further purified by recrystallization from ethanol if necessary.

Step 2: Sandmeyer Bromination of 2-Amino-4-isopropylthiazole

The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.[13] The reaction proceeds via the formation of a diazonium salt from the primary amine, which is then decomposed in the presence of a copper(I) salt to yield the desired product.[8][14] In this synthesis, 2-amino-4-isopropylthiazole is diazotized using sodium nitrite in the presence of a strong acid, followed by the introduction of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.

Materials:

-

2-Amino-4-isopropylthiazole

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a beaker, dissolve 2-amino-4-isopropylthiazole (1.0 equivalent) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, allowing for the controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[15][16]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Thiazole C5-H |

| ~3.0-3.2 | sept | 1H | -CH(CH₃)₂ |

| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Thiazole C4 |

| ~135-140 | Thiazole C2 |

| ~110-115 | Thiazole C5 |

| ~30-35 | -CH(CH₃)₂ |

| ~22-25 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks) of approximately equal intensity.[17][18]

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 221/223 | [M]⁺ (Molecular ion) |

| 206/208 | [M - CH₃]⁺ |

| 178/180 | [M - C₃H₇]⁺ |

| 142 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands for the thiazole ring and the isopropyl group are expected in the IR spectrum.[19][20][21][22]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (aromatic) |

| ~2970-2870 | C-H stretching (aliphatic) |

| ~1500-1600 | C=N and C=C stretching (thiazole ring) |

| ~1465, 1385 | C-H bending (isopropyl group) |

| ~700-800 | C-Br stretching |

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate in medicinal chemistry. The two-step process, involving a Hantzsch thiazole synthesis followed by a Sandmeyer bromination, is well-documented and provides good yields. The detailed experimental protocols and the comprehensive characterization data presented herein serve as a practical resource for researchers engaged in the synthesis and development of novel thiazole-based compounds. The provided analytical data, including predicted NMR, MS, and IR spectra, will aid in the unambiguous identification and quality control of the synthesized product, thereby facilitating its application in subsequent drug discovery and development efforts.

References

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. jocpr.com [jocpr.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-isopropylthiazole

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-isopropylthiazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes information from analogous substituted thiazoles and bromo-derivatives to present a predictive yet robust spectroscopic profile. The methodologies and interpretations detailed herein are grounded in established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, offering a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole-based compounds.

Introduction

Thiazole moieties are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The introduction of a bromine atom and an isopropyl group onto the thiazole ring, as in this compound, significantly influences its electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any application. This guide explains the causality behind the expected spectral features, providing a framework for the verification of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a novel thiazole derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the thiazole ring proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiazole-H (C5-H) | 7.0 - 7.5 | Singlet (s) | - | 1H |

| Isopropyl-CH | 3.0 - 3.5 | Septet (sept) | ~7.0 | 1H |

| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet (d) | ~7.0 | 6H |

Causality of Chemical Shifts and Multiplicities:

-

Thiazole-H (C5-H): The proton at the C5 position of the thiazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent sulfur atom and the nitrogen atom in the ring. The presence of the bromine atom at C2 will have a minor deshielding effect. It appears as a singlet as there are no adjacent protons to couple with.

-

Isopropyl-CH: The methine proton of the isopropyl group is adjacent to the electron-withdrawing thiazole ring, causing it to be deshielded and appear at a higher chemical shift compared to a typical aliphatic methine proton. It will be split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6).

-

Isopropyl-CH₃: The six methyl protons are equivalent and are shielded compared to the methine proton. They are split into a doublet by the adjacent methine proton (n+1 rule, where n=1).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, one for each unique carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | 140 - 150 |

| C4 (C-isopropyl) | 160 - 170 |

| C5 | 110 - 120 |

| Isopropyl-CH | 30 - 40 |

| Isopropyl-CH₃ | 20 - 25 |

Causality of Chemical Shifts:

-

C2 (C-Br): The carbon atom bonded to the electronegative bromine atom is significantly deshielded. The direct attachment to bromine results in a downfield shift.[2]

-

C4 (C-isopropyl): This carbon is part of the thiazole ring and is bonded to the isopropyl group. Its chemical environment within the heterocyclic ring leads to a downfield shift.

-

C5: The C5 carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons.

-

Isopropyl-CH and -CH₃: These aliphatic carbons will appear in the upfield region of the spectrum, with the methine carbon being slightly more deshielded than the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the thiazole ring and the alkyl substituent.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (thiazole) | 3100 - 3000 | Medium |

| C-H stretching (isopropyl) | 2970 - 2870 | Strong |

| C=N stretching (thiazole) | 1620 - 1580 | Medium-Strong |

| C=C stretching (thiazole) | 1550 - 1450 | Medium-Strong |

| C-H bending (isopropyl) | 1470 - 1450 and 1385 - 1365 | Medium |

| C-S stretching (thiazole) | 800 - 600 | Medium-Weak |

| C-Br stretching | 600 - 500 | Medium-Strong |

Causality of Absorption Bands:

-

C-H Stretching: The C-H bonds of the thiazole ring will absorb at a slightly higher frequency than the aliphatic C-H bonds of the isopropyl group due to the sp² hybridization of the ring carbon.

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are characteristic and appear in the fingerprint region. These absorptions confirm the presence of the heterocyclic core.[4]

-

Isopropyl Group Vibrations: The characteristic bending vibrations of the isopropyl group (gem-dimethyl) are expected around 1385-1365 cm⁻¹.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at a low frequency due to the heavy mass of the bromine atom.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Predicted MS Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 220/222 | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| [M - CH₃]⁺ | 205/207 | Loss of a methyl radical from the isopropyl group |

| [M - C₃H₇]⁺ | 177/179 | Loss of the isopropyl radical |

| [C₄H₄NS]⁺ | 98 | Loss of bromine and the isopropyl group |

| [C₃H₇]⁺ | 43 | Isopropyl cation |

Causality of Fragmentation:

-

Molecular Ion: The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[6]

-

Loss of Methyl and Isopropyl Radicals: The fragmentation of the isopropyl group is a common pathway. The loss of a methyl radical is a favorable process, leading to a stable secondary carbocation. The loss of the entire isopropyl group is also expected.

-

Formation of [C₃H₇]⁺: The isopropyl cation is a stable secondary carbocation and is expected to be an abundant peak in the spectrum.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for this compound based on the established principles of NMR, IR, and MS, and by drawing analogies from related chemical structures. The provided experimental protocols and the in-depth interpretation of the expected spectral data serve as a robust framework for researchers to confirm the successful synthesis and purification of this compound. The causality-driven explanations for the spectral features aim to enhance the understanding of structure-property relationships in substituted thiazole systems, thereby aiding in the development of new molecules with desired chemical and biological properties.

References

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. chemijournal.com [chemijournal.com]

- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity Profile of the 2-Bromo-4-isopropylthiazole Scaffold

Introduction: The Strategic Value of the 2-Bromo-4-isopropylthiazole Core

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design. The this compound scaffold represents a particularly valuable building block. The bromine atom at the C2 position serves as a versatile synthetic handle, while the isopropyl group at C4 provides a lipophilic anchor that can be crucial for modulating pharmacokinetic properties.

The C2 position of the thiazole ring is inherently electron-deficient, a consequence of the inductive electron withdrawal by both the nitrogen and sulfur heteroatoms. This electronic characteristic makes the C2-Br bond highly susceptible to a range of transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide provides a comprehensive exploration of this reactivity, offering not just protocols but the underlying strategic reasoning to empower researchers in their synthetic endeavors.

High-Level Reactivity Overview

The this compound scaffold is a versatile platform for the introduction of diverse functionalities. The primary modes of reactivity are centered around the C2-Br bond, with secondary reactivity observed at the C5 position. The diagram below illustrates the key transformations discussed in this guide.

Caption: Key synthetic transformations of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing the this compound core. These methods offer broad functional group tolerance and reliable C-C and C-N bond formation.[1][2] The general principle involves the reaction of the aryl bromide with an organometallic or amine coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for synthesizing biaryl and heteroaryl-aryl structures.[3] For the this compound scaffold, this allows for the direct installation of various aryl or heteroaryl substituents.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio), via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath and stir at a temperature ranging from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate). Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast array of primary and secondary amines.[1][7] This reaction is exceptionally valuable for synthesizing 2-amino-4-isopropylthiazole derivatives, which are common motifs in pharmacologically active compounds.

Causality Behind Experimental Choices: The success of this reaction hinges on the catalyst system. The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial.[1] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[1] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under a positive pressure of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane) under a positive pressure of argon.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.

-

Monitoring & Work-up: Monitor the reaction for 4-24 hours.[9] Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[9]

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to 2-alkynyl-4-isopropylthiazoles by coupling the C2-Br bond with a terminal alkyne.[10][11] This transformation is highly valuable for creating rigid linkers in molecular scaffolds and for accessing further chemical diversity.

Mechanistic Insight: The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[12] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[10] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.[14]

Stille and Negishi Couplings

While often requiring the pre-formation of organometallic reagents, the Stille (organotin) and Negishi (organozinc) couplings offer powerful alternatives for C-C bond formation, especially when functional group tolerance is a concern.

-

Stille Coupling: Utilizes organostannanes, which are stable to air and moisture. The reaction mechanism is similar to Suzuki, but the toxicity of tin reagents is a significant drawback.[15][16]

-

Negishi Coupling: Employs highly reactive organozinc reagents, allowing for reactions under very mild conditions.[17][18] However, these reagents are sensitive to air and moisture, requiring stringent anhydrous techniques.[17] The Negishi coupling is particularly effective for introducing alkyl groups.[19]

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | R-B(OH)₂ / R-B(OR)₂ | Stable, low toxicity reagents; vast commercial availability. | Base-sensitive functional groups can be an issue. |

| Stille | R-Sn(Alkyl)₃ | High functional group tolerance; stable reagents.[15] | Toxic tin byproducts; purification can be difficult.[16] |

| Negishi | R-ZnX | Highly reactive; mild conditions; good for alkyl groups.[19] | Air and moisture sensitive; requires inert atmosphere.[17] |

| Buchwald-Hartwig | R₂NH / RNH₂ | Direct C-N bond formation; broad amine scope. | Requires specific, often expensive, ligands. |

| Sonogashira | R-C≡CH | Direct C-alkyne bond formation; mild conditions. | Risk of alkyne homocoupling; copper toxicity. |

Metal-Halogen Exchange: Generating Thiazole-Based Nucleophiles

Metal-halogen exchange is a powerful strategy for reversing the polarity of the C2 carbon, transforming it from an electrophilic site into a potent nucleophile.[20][21] This allows for the formation of C-C or C-heteroatom bonds through reaction with a wide range of electrophiles.

Lithiation via Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid bromine-lithium exchange.[21][22]

Mechanistic Insight: The reaction is believed to proceed through an "ate-complex" intermediate.[21][23] The equilibrium favors the formation of the more stable organolithium species. Since an sp²-hybridized carbanion (the 2-lithiothiazole) is more stable than an sp³-hybridized carbanion (the alkyl group of the butyllithium), the exchange is thermodynamically favorable.[20] Performing the reaction at very low temperatures (typically -78 °C) is critical to prevent side reactions, such as attack of the highly basic organolithium reagent on other parts of the molecule.[24]

Caption: Workflow for lithiation and electrophilic quench.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.1 eq.) in anhydrous THF dropwise.

-

Warming & Quench: After stirring at -78 °C for a specified time (e.g., 1-3 hours), slowly warm the reaction to room temperature and quench by the careful addition of a saturated aqueous NH₄Cl solution.

-

Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.[25][26]

Grignard Reagent Formation

The formation of a Grignard reagent offers an alternative to lithiation, often with better tolerance for certain functional groups.[27] This involves the reaction of this compound with magnesium metal.

Causality Behind Experimental Choices: The key challenge in Grignard formation is initiation.[28] The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide. Chemical activation (e.g., with a small crystal of iodine or 1,2-dibromoethane) or mechanical activation (crushing the turnings) is necessary to expose a fresh metal surface.[28][29] The reaction must be conducted in an anhydrous ether solvent (e.g., THF or diethyl ether), which is crucial for stabilizing the resulting Grignard reagent.[29]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct displacement of the bromide by a potent nucleophile via the SNAr mechanism is also possible, though it often requires harsh conditions.[9][30] The thiazole ring itself is electron-deficient, which facilitates nucleophilic attack and helps stabilize the intermediate Meisenheimer complex.[9][31] This pathway is most effective with strong, nitrogen-based nucleophiles under thermal conditions.[9]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Negishi Coupling | NROChemistry [nrochemistry.com]

- 18. Negishi coupling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. grokipedia.com [grokipedia.com]

- 21. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 22. ethz.ch [ethz.ch]

- 23. m.youtube.com [m.youtube.com]

- 24. acs.org [acs.org]

- 25. researchgate.net [researchgate.net]

- 26. scite.ai [scite.ai]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. community.wvu.edu [community.wvu.edu]

- 29. leah4sci.com [leah4sci.com]

- 30. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

Structural elucidation and conformational analysis of 2-Bromo-4-isopropylthiazole

An In-depth Technical Guide for the Structural Elucidation and Conformational Analysis of 2-Bromo-4-isopropylthiazole

Executive Summary

This technical guide provides a comprehensive framework for the complete structural and conformational characterization of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the importance of the substituted thiazole scaffold, a precise understanding of this molecule's three-dimensional structure and dynamic behavior is paramount for predicting its interactions with biological targets. This document outlines a multi-technique, synergistic approach, integrating chemical synthesis, advanced spectroscopic methods, and computational modeling. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to establish molecular connectivity and solid-state structure. Furthermore, we detail a robust workflow for computational conformational analysis to map the molecule's potential energy landscape and identify its most stable conformers. This guide is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the strategic rationale behind experimental choices to ensure scientific integrity and generate a holistic, validated molecular profile.

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The introduction of specific substituents—such as a bromine atom at the 2-position and an isopropyl group at the 4-position—serves to precisely modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.

-

Bromine Substitution: Halogen atoms, particularly bromine, are known to form halogen bonds, which are increasingly recognized as significant non-covalent interactions in protein-ligand binding. Bromination can also influence the electronic distribution within the thiazole ring and serve as a synthetic handle for further chemical modification.

-

Isopropyl Substitution: The bulky, lipophilic isopropyl group can establish crucial van der Waals interactions within a receptor's binding pocket and can influence the molecule's overall conformation by introducing steric constraints.

Therefore, a definitive elucidation of the structure of this compound is not merely an academic exercise. It is a critical prerequisite for understanding its Structure-Activity Relationship (SAR) and for rationally designing next-generation analogs with improved potency and selectivity. This guide provides the strategic and technical framework to achieve this goal.

Proposed Synthesis and Characterization

A robust and unambiguous structural analysis begins with the synthesis of a pure, well-characterized sample. We propose a plausible and efficient synthetic pathway based on established heterocyclic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be approached via a Sandmeyer-type reaction from a readily available 2-aminothiazole precursor. This method offers high yields and regiochemical control.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole. This foundational reaction involves the condensation of 3-Bromo-4-methyl-2-pentanone (an α-haloketone) with thiourea.[1] The α-haloketone can be synthesized by the bromination of 4-methyl-2-pentanone.

Step 2: Diazotization and Bromination (Sandmeyer-type Reaction). The resulting 2-Amino-4-isopropylthiazole is then converted to the target this compound. This transformation is analogous to the synthesis of 2-bromo-4-phenylthiazole and involves diazotization of the amino group with a nitrite source, followed by displacement with a bromide salt, often using a copper(I) bromide catalyst.[2]

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified final compound.

Caption: Workflow for the synthesis and purification of this compound.

Part I: Structural Elucidation - Unraveling the Connectivity

With a purified sample in hand, the primary objective is to confirm its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution, while X-ray crystallography provides the definitive structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is chosen because it provides atom-specific information about the chemical environment and connectivity of nuclei (¹H, ¹³C). By analyzing chemical shifts, coupling constants, and through-bond correlations, we can piece together the molecular puzzle with high confidence.

3.1.1. Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound, based on established data for thiazole derivatives and substituent effects.[3][4][5][6]

| Assignment | Technique | Predicted δ (ppm) | Expected Multiplicity & Coupling (J) | Rationale |

| H5 | ¹H NMR | 7.0 - 7.5 | s (singlet) | Aromatic proton on the electron-rich thiazole ring. |

| -CH(CH₃)₂ | ¹H NMR | 3.0 - 3.5 | sept (septet), J ≈ 7 Hz | Methine proton deshielded by the thiazole ring, coupled to 6 methyl protons. |

| -CH(CH₃)₂ | ¹H NMR | 1.2 - 1.5 | d (doublet), J ≈ 7 Hz | Six equivalent methyl protons coupled to the methine proton. |

| C2 | ¹³C NMR | 135 - 145 | - | Carbon bearing the bromine atom; significant downfield shift. |

| C4 | ¹³C NMR | 155 - 165 | - | Carbon attached to the isopropyl group; deshielded by nitrogen and sulfur. |

| C5 | ¹³C NMR | 115 - 125 | - | Protonated carbon of the thiazole ring. |

| -CH(CH₃)₂ | ¹³C NMR | 30 - 35 | - | Isopropyl methine carbon. |

| -CH(CH₃)₂ | ¹³C NMR | 20 - 25 | - | Isopropyl methyl carbons. |

3.1.2. Experimental Protocols

Protocol 1: Acquiring 1D NMR Spectra (¹H, ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.

-

¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate them using the TMS signal. Integrate the ¹H signals to determine proton ratios.

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

-

Rationale: While 1D spectra provide the list of "parts," 2D spectra reveal how they are connected.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships (e.g., confirms the isopropyl methine is coupled to the methyl protons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting molecular fragments (e.g., correlating the isopropyl methine proton to C4 and C5 of the thiazole ring).

-

-

Acquisition: Using the same sample, run standard 2D pulse programs for COSY, HSQC, and HMBC experiments. These are typically pre-configured on modern spectrometers.

-

Analysis: Analyze the cross-peaks in the resulting spectra to build and confirm the complete covalent structure of the molecule.

Single-Crystal X-ray Crystallography

Causality: While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. It is the gold standard for determining precise bond lengths, bond angles, and intermolecular packing, which can reveal interactions like halogen bonding.[7][8][9]

Protocol 3: Crystal Growth and Structure Determination

-

Crystal Growth: The key, and often most challenging, step is to grow a single, diffraction-quality crystal.

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Screening: Screen various solvents and temperatures to find optimal crystallization conditions.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument will then rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting the positions and intensities of the diffracted spots.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

Computational software is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.

-

The atomic model is then refined against the experimental data to achieve the best possible fit, yielding the final, precise molecular structure.

-

Part II: Conformational Analysis - Mapping the 3D Landscape

Structural elucidation defines the "what," while conformational analysis defines the "how" a molecule exists and flexes in three-dimensional space. For this compound, the key degree of freedom is the rotation around the C4-C(isopropyl) single bond.

Computational Modeling

Causality: Computational chemistry provides a powerful and cost-effective method to explore the entire potential energy surface of a molecule.[10][11] It allows us to identify all low-energy (i.e., populated) conformers and determine the energy barriers separating them, which is often difficult to measure experimentally.

Protocol 4: Conformational Search and Energy Minimization

-

Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic search by rotating the C4-C(isopropyl) dihedral angle. A systematic search rotating in 10-15° increments is often sufficient for a single rotatable bond.

-

Geometry Optimization and Energy Calculation: For each starting geometry, perform a full geometry optimization and frequency calculation.

-

Level of Theory: A robust and widely accepted method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). This provides a good balance of accuracy and computational efficiency for organic molecules.

-

-

Analysis:

-

Identify all unique, energy-minimized conformers.

-

Confirm that all are true minima by ensuring there are no imaginary frequencies.

-

Calculate the relative energies (ΔE or ΔG) of the conformers to predict their Boltzmann population at room temperature.

-

Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.

-

Computational Workflow Diagram

Caption: Workflow for computational conformational analysis.

Dynamic NMR (DNMR) Spectroscopy

Causality: If the energy barrier to rotation between conformers is sufficiently high (typically 5-20 kcal/mol), the process can be observed on the NMR timescale.[12][13] By cooling the sample, one can slow this rotation from a fast exchange regime (averaged signals) to a slow exchange regime (distinct signals for each conformer), allowing for experimental validation of the computational results.

Protocol 5: Variable-Temperature (VT) NMR Experiment

-

Sample Preparation: Prepare a sample as in Protocol 1, but use a solvent with a low freezing point (e.g., deuterated methanol or dichloromethane).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

-

Cooling and Acquisition: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.

-

Analysis: Monitor the spectra for changes, particularly the broadening and eventual splitting (decoalescence) of the isopropyl methyl proton signals, which are expected to be the most sensitive reporters of slowed rotation.

-

Coalescence Temperature: If decoalescence is observed, the temperature at which the two distinct signals merge into one broad peak is the coalescence temperature (Tc). This value can be used with the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Integrated Structural Profile and Conclusion

The true power of this guide lies in the integration of all data streams. The NMR data confirms the molecular graph, the X-ray data provides a precise solid-state reference structure, and the computational and DNMR studies map the molecule's dynamic behavior in solution. By synthesizing these results, one can construct a high-confidence, multi-faceted model of this compound.

This detailed structural and conformational knowledge is indispensable for modern drug discovery. It provides the essential foundation for understanding SAR, performing accurate molecular docking simulations, and guiding the rational design of new chemical entities with enhanced therapeutic potential. The methodologies described herein represent a self-validating system, ensuring that the final structural assignment is robust, reliable, and grounded in sound scientific principles.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 11. Computational Heterocyclic Chemistry [ch.ic.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Substituted Thiazoles: From Classic Reactions to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Beyond the realm of medicine, thiazole-based molecules are finding increasing application in the development of functional materials such as conductive polymers and fluorescent dyes.[6] This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing substituted thiazoles, from time-honored classical methods to cutting-edge modern techniques.

I. Classical Approaches to Thiazole Ring Construction

The foundational methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain relevant and widely practiced in both academic and industrial laboratories.

The Hantzsch Thiazole Synthesis: A Timeless Condensation

The Hantzsch synthesis, first reported in 1887, is arguably the most well-known and versatile method for preparing thiazoles.[7][8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. The inherent simplicity and generally high yields of this method have contributed to its enduring popularity.

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of a halo-ketone or halo-aldehyde allows for the introduction of substituents at the C4- and C5-positions of the thiazole ring, while the thioamide determines the substituent at the C2-position.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [8]

-

Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

-

Procedure:

-

In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

-

Add methanol as the solvent and stir the mixture.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

-

Self-Validation: The purity of the resulting 2-amino-4-phenylthiazole can be assessed by its melting point and spectroscopic techniques such as NMR and IR spectroscopy. The crude product is often of sufficient purity for subsequent reactions.

Scope and Limitations: The Hantzsch synthesis is compatible with a wide range of functional groups on both the α-halocarbonyl and thioamide starting materials, allowing for the synthesis of a diverse library of substituted thiazoles.[9] However, the use of lachrymatory and toxic α-halocarbonyl compounds can be a drawback. The reaction conditions may also be harsh for sensitive substrates.

Table 1: Scope of the Hantzsch Thiazole Synthesis - Representative Examples

| α-Halocarbonyl Compound | Thioamide | Product | Yield (%) | Reference |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | ~85 | [10] |

| 2-Bromopropiophenone | Thiobenzamide | 2,5-Diphenyl-4-methylthiazole | ~90 | [10] |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | ~80 | [9] |

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a class of compounds that are valuable intermediates in the synthesis of purines and other biologically active molecules.[11] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioic acids, or their esters.[4]

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring. The choice of the sulfur-containing reagent determines the substituent at the C2-position. For instance, using carbon disulfide yields a 2-mercapto-5-aminothiazole.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [12]

-

Materials: Aminoacetonitrile hydrochloride, Carbon disulfide, Pyridine, Ethanol.

-

Procedure:

-

Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of ethanol and pyridine.

-

Add carbon disulfide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

-

Self-Validation: The structure and purity of the product can be confirmed by spectroscopic analysis (NMR, IR, Mass Spectrometry) and by comparing its melting point to the literature value.

Scope and Limitations: The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles with various substituents at the C2 and C4 positions.[11] The reaction conditions are generally mild. However, the scope of α-aminonitriles can be limited, and the handling of odorous sulfur compounds requires appropriate safety precautions.

The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12][13][14] This method provides access to 2,5-disubstituted thiazoles.

Mechanism and Rationale: The reaction proceeds through the thionation of the amide and ketone carbonyl groups of the α-acylaminoketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The acyl group of the starting material becomes the substituent at the C2-position, while the R group of the ketone moiety is found at the C5-position.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [13]

-

Materials: N-(2-oxopropyl)acetamide, Phosphorus pentasulfide, Pyridine (as solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-oxopropyl)acetamide (1.0 eq) in pyridine.

-

Carefully add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

-

Self-Validation: The identity and purity of the 2,5-dimethylthiazole can be confirmed by comparing its boiling point and spectroscopic data (¹H NMR, ¹³C NMR) with known values.

Scope and Limitations: The Gabriel synthesis is a useful method for preparing 2,5-disubstituted thiazoles.[12] However, the reaction often requires high temperatures and the use of stoichiometric amounts of a thionating agent, which can lead to the formation of byproducts and make purification challenging. The scope of the reaction can be limited by the availability of the α-acylaminoketone starting materials.

II. Modern Synthetic Methodologies

In recent years, the drive for more efficient, sustainable, and diverse synthetic routes has led to the development of several modern methods for thiazole synthesis. These approaches often offer advantages in terms of reaction times, yields, and functional group tolerance.

Microwave-Assisted Thiazole Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[15][16][17] The Hantzsch thiazole synthesis is particularly well-suited for microwave assistance.

Rationale and Advantages: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates. This can minimize the formation of side products and allow for the use of less reactive starting materials. Solvent-free conditions can sometimes be employed, further enhancing the green credentials of this method.[18]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles [10]

-

Materials: Substituted acetophenone, Thiourea, Iodine, Ethanol.

-

Procedure:

-

In a microwave-safe reaction vessel, mix the substituted acetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine.

-

Add a small amount of ethanol as the solvent.

-

Irradiate the mixture in a microwave reactor at a specified power and temperature for a short period (typically 5-15 minutes).

-

After cooling, add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol.

-

-

Self-Validation: The product can be characterized by its melting point and spectroscopic data. A direct comparison of the yield and reaction time with the conventional heating method will highlight the efficiency of the microwave-assisted approach.

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Substrate | Method | Time | Yield (%) | Reference |

| 4-Chloroacetophenone & Thiourea | Conventional (reflux in ethanol) | 8 h | 75 | [16] |

| 4-Chloroacetophenone & Thiourea | Microwave (ethanol, 90°C) | 30 min | 92 | [16] |

| 4-Methoxyacetophenone & Thiourea | Conventional (reflux in ethanol) | 12 h | 68 | [15] |

| 4-Methoxyacetophenone & Thiourea | Microwave (DMF, 120°C) | 10 min | 89 | [15] |

Palladium-Catalyzed C-H Activation/Arylation: A Modern Approach to Functionalization

Direct C-H bond activation and functionalization have revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[19][20] Palladium-catalyzed C-H arylation has been successfully applied to the thiazole ring, allowing for the direct introduction of aryl groups at specific positions.[21]

Mechanism and Rationale: The reaction typically involves the coordination of a palladium catalyst to the thiazole ring, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst. The regioselectivity of the arylation (C2, C4, or C5) can often be controlled by the choice of ligands, bases, and reaction conditions.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of 2-Phenylthiazole [11]

-

Materials: 2-Phenylthiazole, 4-Bromotoluene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), N,N-Dimethylacetamide (DMA).

-

Procedure:

-

To an oven-dried Schlenk tube, add 2-phenylthiazole (1.0 eq), 4-bromotoluene (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous DMA as the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours until the starting material is consumed (monitored by GC-MS or TLC).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purify the product by column chromatography on silica gel.

-

-

Self-Validation: The structure of the 5-aryl-2-phenylthiazole product can be unequivocally determined by ¹H and ¹³C NMR spectroscopy, including 2D NMR techniques (COSY, HMQC, HMBC) to confirm the connectivity.

Scope and Limitations: Palladium-catalyzed C-H arylation of thiazoles has been shown to be tolerant of a variety of functional groups on both the thiazole and the aryl halide.[20] However, optimizing the reaction conditions to achieve high regioselectivity can be challenging. The cost of the palladium catalyst can also be a consideration for large-scale synthesis.

III. Visualization of Key Synthetic Pathways

To better illustrate the core transformations in thiazole synthesis, the following diagrams depict the fundamental reaction mechanisms.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Caption: The Cook-Heilbron Synthesis Workflow.

IV. Applications in Drug Development and Materials Science

The versatility of the thiazole scaffold is evident in its widespread presence in a diverse array of pharmaceuticals and functional materials.

In Drug Development:

-

Anticancer Agents: The thiazole ring is a key component of numerous anticancer drugs. For example, Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole moiety. The structural activity relationship (SAR) studies of thiazole derivatives have revealed that substitutions at various positions on the ring can significantly modulate their anticancer activity.[2][3]

-

Antiviral Agents: Ritonavir, an important antiretroviral medication used to treat HIV/AIDS, contains two thiazole rings in its structure.[22] The synthesis of the thiazole-containing fragments of Ritonavir is a critical aspect of its overall manufacturing process.

-

Antibacterial Agents: Many antibiotics, including some cephalosporins, incorporate a thiazole ring. The development of novel thiazole derivatives continues to be an active area of research in the fight against antibiotic resistance.[4][21]

In Materials Science:

-

Conductive Polymers: Polymers containing thiazole units in their backbone have been investigated for their potential as conductive materials. The electron-rich nature of the thiazole ring can facilitate charge transport along the polymer chain.[6]

-

Dyes and Pigments: The rigid and planar structure of some thiazole derivatives, combined with their extended π-systems, makes them suitable for use as dyes and pigments with interesting photophysical properties.

V. Conclusion

The synthesis of substituted thiazoles is a rich and evolving field of organic chemistry. From the robust and reliable classical methods of Hantzsch, Cook-Heilbron, and Gabriel to the rapid and efficient modern techniques involving microwave irradiation and palladium-catalyzed C-H activation, chemists have a powerful arsenal of tools at their disposal to construct this important heterocyclic scaffold. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new thiazole-containing molecules with enhanced therapeutic properties and novel applications in materials science, further solidifying the thiazole ring's status as a truly privileged structure.

VI. References

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. --INVALID-LINK--

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. --INVALID-LINK--

-

Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. --INVALID-LINK--

-

Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. --INVALID-LINK--

-

Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. --INVALID-LINK--

-

Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals. --INVALID-LINK--

-

Palladium-Catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. PubMed. --INVALID-LINK--

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. --INVALID-LINK--

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. --INVALID-LINK--

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. --INVALID-LINK--

-

Cook–Heilbron thiazole synthesis. Wikipedia. --INVALID-LINK--

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. PMC. --INVALID-LINK--

-

Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. --INVALID-LINK--

-

Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. --INVALID-LINK--

-

Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. PubMed. --INVALID-LINK--

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. --INVALID-LINK--

-

Palladium-Catalyzed C-H activation of 2-Amino thiazol and Maleimide to synthesize pharmacologically active compounds. Higher Education Commission, Pakistan. --INVALID-LINK--

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. --INVALID-LINK--

-

(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. --INVALID-LINK--

-

Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. NIH. --INVALID-LINK--

-

Hantzsch Thiazole Synthesis. Chem Help ASAP. --INVALID-LINK--

-

Full article: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis. --INVALID-LINK--

-

Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. --INVALID-LINK--

-

Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem. --INVALID-LINK--

-

Cook-Heilbron thiazole synthesis | Request PDF. ResearchGate. --INVALID-LINK--

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. --INVALID-LINK--

-

File:Cook heilbron thiazole synthesis png.png. Wikimedia Commons. --INVALID-LINK--

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. --INVALID-LINK--

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. --INVALID-LINK--

-

Palladium-catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. PubMed. --INVALID-LINK--

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. --INVALID-LINK--

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. --INVALID-LINK--

-

Palladium-Catalyzed Transient Chirality Transfer and Atroposelective C-H Functionalization to Access Quaternary Stereocenters. PubMed. --INVALID-LINK--

-

Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. --INVALID-LINK--

-

Robinson–Gabriel thiazole synthesis.. ResearchGate. --INVALID-LINK--

-

Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. ResearchGate. --INVALID-LINK--

-

Robinson–Gabriel synthesis. Wikipedia. --INVALID-LINK--

-

The Gabriel Synthesis. Chemistry Steps. --INVALID-LINK--

-

Robinson-Gabriel Synthesis. SynArchive. --INVALID-LINK--

-

Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent.. ResearchGate. --INVALID-LINK--

-

The Gabriel Synthesis. Master Organic Chemistry. --INVALID-LINK--

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. --INVALID-LINK--

-